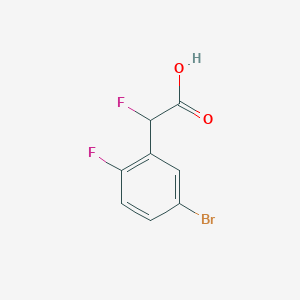

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C8H5BrF2O2 |

|---|---|

Molecular Weight |

251.02 g/mol |

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H5BrF2O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |

InChI Key |

IHBMOWBACJELHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with malonic acid under specific conditions . The reaction proceeds through a series of steps including condensation, decarboxylation, and halogenation to yield the desired product. The reaction conditions often require the use of a base such as pyridine and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research has indicated that compounds containing fluorinated moieties exhibit enhanced biological activity. The incorporation of the 5-bromo-2-fluorophenyl group in 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid has shown potential in the development of anticancer agents. Fluorinated compounds can increase lipophilicity, facilitating better cell membrane permeability and improved bioavailability .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of fluorinated phenylacetic acids, including this compound, which were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, suggesting a promising avenue for further drug development .

Synthetic Organic Chemistry

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it a valuable building block in organic synthesis .

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Aqueous NaOH, room temperature | Fluorinated phenylacetate derivatives |

| Coupling Reaction with Amines | EDC·HCl, DMAP catalyst | Amine-substituted fluorinated acids |

| Esterification with Alcohols | Acid catalyst, reflux | Ester derivatives |

Agrochemical Applications

Herbicide Development

Fluorinated compounds have been extensively studied for their herbicidal properties. The introduction of the bromo and fluoro substituents in this compound enhances its herbicidal activity by improving selectivity and efficacy against specific weed species .

Case Study: Herbicide Efficacy Testing

In a controlled study, various formulations containing this compound were tested against common agricultural weeds. Results showed that the compound exhibited significant herbicidal activity compared to non-fluorinated analogs, indicating its potential as an effective agrochemical agent .

Toxicological Studies

Due to its fluorinated nature, this compound has been subjected to toxicological evaluations to assess its safety profile for potential applications. Studies have highlighted its toxic effects on mammalian cells at certain concentrations, necessitating careful handling and usage guidelines in laboratory settings .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for research in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

2-(4-Bromo-2-fluorophenyl)acetic Acid (CAS: 114897-92-6)

- Molecular Formula : C₈H₆BrFO₂

- Similarity Score : 0.92

- Key Differences: The bromine and fluorine substituents are shifted to the 4- and 2-positions on the phenyl ring, respectively.

2-(4-Bromo-2,5-difluorophenyl)acetic Acid (CAS: 871035-64-2)

Functional Group Variations

5-Bromo-2-fluorocinnamic Acid (CAS: 202865-71-2)

- Molecular Formula : C₉H₆BrFO₂

- Structure: Features a propenoic acid (CH=CH-COOH) backbone instead of acetic acid .

- Impact : The conjugated double bond enhances resonance stabilization, increasing acidity (pKa ~4.5) compared to the saturated acetic acid derivative (pKa ~2.8 estimated).

2-(5-Bromo-2-fluorophenyl)acetonitrile (CAS: 305800-60-6)

Fluorination Degree on the Acetic Acid Moiety

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic Acid (CAS: 1503652-59-2)

- Molecular Formula : C₈H₄BrF₃O₂

- Key Differences: Two fluorine atoms on the α-carbon increase electron-withdrawing effects, lowering the pKa (estimated ~1.5) compared to the mono-fluoro analog .

Physicochemical and Reactivity Comparison

Acidity and Electronic Effects

- Target Compound: The α-fluoro group enhances acidity (pKa ~2.8) relative to non-fluorinated phenylacetic acids (pKa ~4.3).

- Cinnamic Acid Derivative : Resonance stabilization lowers pKa further (~4.5) .

- Difluoro Analog : Increased fluorination reduces pKa to ~1.5 due to stronger electron withdrawal .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid | 883514-21-4 | C₈H₅BrF₂O₂ | 233.03 | 319.6 | Carboxylic acid, α-fluoro |

| 2-(4-Bromo-2-fluorophenyl)acetic acid | 114897-92-6 | C₈H₆BrFO₂ | 233.03 | N/A | Carboxylic acid |

| 5-Bromo-2-fluorocinnamic acid | 202865-71-2 | C₉H₆BrFO₂ | 245.04 | N/A | Propenoic acid |

| 2-(5-Bromo-2-fluorophenyl)acetonitrile | 305800-60-6 | C₈H₅BrFN | 214.03 | N/A | Nitrile |

Biological Activity

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications for drug discovery, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFO, with a molecular weight of 251.02 g/mol. The compound features a phenyl ring substituted with bromine and fluorine atoms, which significantly influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with malonic acid under controlled conditions. This method allows for the effective introduction of the fluorinated acetic acid moiety onto the aromatic ring, optimizing yield and purity through advanced techniques like continuous flow reactors.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. In particular, compounds with similar halogen substitutions have shown efficacy against multidrug-resistant bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related fluoro-substituted compounds have been reported as low as 0.25–64 µg/mL, indicating strong antibacterial properties .

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules, including proteins and enzymes. The halogen substituents enhance its binding affinity, potentially modulating key biological pathways involved in bacterial resistance mechanisms. Understanding these interactions is crucial for evaluating the compound's therapeutic potential .

Case Studies

- Antibacterial Efficacy : A study focusing on fluoro-substituted salicylanilide derivatives demonstrated that similar compounds displayed improved potency against S. aureus, suggesting that the presence of halogens like bromine and fluorine can enhance antimicrobial activity significantly .

- Cytotoxicity Assessments : In vitro studies on related compounds indicated varying levels of cytotoxicity against Vero cells, with selectivity indices above 10 for some derivatives. This suggests that while these compounds are effective against pathogens, they may have reduced toxicity to human cells, making them promising candidates for further development .

Comparative Analysis

The following table compares this compound with other related compounds based on their biological activities:

| Compound Name | MIC (µg/mL) | Target Organism | Notable Activity |

|---|---|---|---|

| This compound | 0.25 - 64 | Staphylococcus aureus | Antimicrobial |

| Fluoro-substituted salicylanilides | 32 - 64 | Staphylococcus aureus | Enhanced potency |

| 5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | >64 | Staphylococcus aureus | No growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.